
Deacetylravidomycin N-oxide vs.
Deacetylravidomycin: A Comparative Analysis

for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: deacetylravidomycin N-oxide

Cat. No.: B053466 Get Quote

This guide provides a detailed comparison of deacetylravidomycin N-oxide and its parent

compound, deacetylravidomycin, focusing on their biological activities and physicochemical

properties. The information is intended for researchers, scientists, and professionals in the field

of drug development.

Overview
Deacetylravidomycin is a microbial metabolite from Streptomyces species with known light-

dependent antibiotic and anticancer properties.[1] Its derivative, deacetylravidomycin N-
oxide, is a newer antibiotic also produced by Streptomyces ravidus.[2][3] This guide will

delineate the key differences between these two compounds based on available experimental

data.

Physicochemical Properties
The primary structural difference between the two molecules is the presence of an N-oxide

functional group in deacetylravidomycin N-oxide. This modification results in a higher

molecular weight and likely alters properties such as polarity and solubility, which can, in turn,

affect the molecule's pharmacokinetic profile.
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Property
Deacetylravidomycin N-
oxide

Deacetylravidomycin

Molecular Formula C31H33NO10 C29H31NO8

Molecular Weight 579.59 g/mol 521.6 g/mol

CAS Number 114494-30-3 88580-27-2

Comparative Biological Activity
Antibacterial Activity
Deacetylravidomycin exhibits potent activity against Gram-positive bacteria, which is

significantly enhanced in the presence of fluorescent light.[1] In contrast, deacetylravidomycin
N-oxide shows weaker antibacterial activity.[3] Both compounds are generally inactive against

Gram-negative bacteria.[2]

Table 1: Minimum Inhibitory Concentrations (MIC) of Deacetylravidomycin N-oxide and

Deacetylravidomycin against various bacteria.
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Organism
Deacetylravidomycin N-
oxide (μg/mL)

Deacetylravidomycin
(μg/mL)

Bacillus subtilis ATCC 6633 >100 0.39

Staphylococcus aureus FDA

209P
50 0.2

Staphylococcus aureus Smith 100 0.39

Staphylococcus epidermidis

ATCC 12228
25 0.1

Micrococcus luteus ATCC

9341
6.25 0.05

Escherichia coli NIHJ >100 >100

Klebsiella pneumoniae ATCC

10031
>100 >100

Pseudomonas aeruginosa IAM

1095
>100 >100

Data sourced from Narita et al., 1989.

Antitumor Activity
Both compounds have demonstrated antitumor activity in murine models of P388 leukemia and

Meth A fibrosarcoma.[2][3] A notable finding is that deacetylravidomycin N-oxide exhibits this

activity over a wide range of doses, suggesting a potentially better therapeutic window.[3]

Table 2: In Vivo Antitumor Activity against P388 Leukemia in Mice.
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Compound Dose (mg/kg/day, i.p.) T/C (%)*

Deacetylravidomycin N-oxide 100 170

50 165

25 150

12.5 135

Deacetylravidomycin 25 160

12.5 145

6.25 130

*T/C (%): (Median survival time of treated group / Median survival time of control group) x 100.

Data sourced from Narita et al., 1989.

Table 3: In Vivo Antitumor Activity against Meth A Fibrosarcoma in Mice.

Compound Dose (mg/kg/day, i.p.) T/C (%)*

Deacetylravidomycin N-oxide 100 190

50 180

25 160

Deacetylravidomycin 25 170

12.5 150

*T/C (%): (Mean tumor weight of control group / Mean tumor weight of treated group) x 100.

Data sourced from Narita et al., 1989.

Acute Toxicity
A key differentiator between the two compounds is their toxicity profile. Deacetylravidomycin
N-oxide is reported to be considerably less toxic than deacetylravidomycin.[3]

Table 4: Acute Toxicity in Mice.
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Compound Route LD50 (mg/kg)

Deacetylravidomycin N-oxide i.p. > 400

Deacetylravidomycin i.p. 50[4]

Data for Deacetylravidomycin N-oxide sourced from Narita et al., 1989.

Mechanism of Action
The antitumor activity of this class of compounds is linked to their ability to induce DNA

damage. This is believed to occur through a light-activated [2+2] cycloaddition with thymine

residues in DNA. Additionally, some ravidomycin analogs are known to act as topoisomerase II

inhibitors, which would contribute to their cytotoxic effects by preventing the re-ligation of DNA

strands, leading to double-strand breaks and subsequent apoptosis.
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Caption: Proposed mechanism of action and DNA damage response.
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Experimental Protocols
Determination of Minimum Inhibitory Concentration
(MIC)
The MIC values were determined by a standard two-fold agar dilution method. A nutrient agar

medium was used for most bacteria, with the exception of Streptococcus pyogenes and

Streptococcus pneumoniae, for which 5% sheep blood was added to the medium. The tested

compounds were dissolved in methanol to prepare stock solutions. A final concentration range

was prepared by serial dilution in the agar plates. The bacterial strains were cultured in nutrient

broth, and a 100-fold dilution of the overnight culture was used as the inoculum. The plates

were incubated at 37°C for 18-24 hours, and the MIC was defined as the lowest concentration

of the compound that completely inhibited visible growth.

In Vivo Antitumor Activity
P388 Leukemia Model: CDF1 mice were intraperitoneally (i.p.) inoculated with 1 x 106 P388

leukemia cells. Twenty-four hours after tumor inoculation, the test compounds were

administered i.p. once daily for 10 consecutive days. The efficacy of the compounds was

evaluated based on the increase in the median survival time of the treated mice compared to

the control group (T/C %).

Meth A Fibrosarcoma Model: BALB/c mice were intradermally inoculated with 2 x 106 Meth A

fibrosarcoma cells into the right flank. When the tumors reached a palpable size (approximately

50-100 mm3), the test compounds were administered i.p. once daily for 10 consecutive days.

On day 20 post-tumor inoculation, the tumors were excised and weighed. The antitumor effect

was expressed as the ratio of the mean tumor weight of the treated group to that of the control

group (T/C %).
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Caption: Workflow for in vivo antitumor activity assessment.

Conclusion
Deacetylravidomycin N-oxide presents a compelling profile for further investigation as an

antitumor agent. While its antibacterial activity is lower than that of deacetylravidomycin, its

significantly reduced toxicity and comparable, if not superior, in vivo antitumor efficacy over a

wider dose range suggest a more favorable therapeutic index. The N-oxide functional group

appears to play a crucial role in mitigating toxicity without compromising its anticancer potential.

Further studies are warranted to elucidate its pharmacokinetic profile and to more deeply

explore its mechanism of action, including its effects on topoisomerase II and the specifics of

the downstream DNA damage response.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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